Cas no 83685-24-9 (8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI))
![8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI) structure](https://www.kuujia.com/scimg/cas/83685-24-9x500.png)
83685-24-9 structure
Product name:8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI)
8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI)
- 8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-d
- Episcopalidine
- 83685-24-9
- 6,21-Secohetisan-6,13-dione, 2-(acetyloxy)-3-(benzoyloxy)-21-methyl-, (2alpha,3alpha)-
- 2-(acetyloxy)-4,21-dimethyl-6,13-dioxo-14,20-cycloatid-16-en-3-yl benzoate
- DTXSID501003694
-
- Inchi: InChI=1S/C30H33NO6/c1-15-11-29-12-19(33)24-28(3)14-31(4)25-22(29)23(34)18(15)10-21(29)30(24,25)13-20(36-16(2)32)26(28)37-27(35)17-8-6-5-7-9-17/h5-9,18,20-22,24-26H,1,10-14H2,2-4H3
- InChI Key: PZNXWOJHEGLWBY-UHFFFAOYSA-N
- SMILES: CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C
Computed Properties
- Exact Mass: 503.231
- Monoisotopic Mass: 503.231
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 37
- Rotatable Bond Count: 5
- Complexity: 1130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 10
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 90Ų
Experimental Properties
- Density: 1.34
- Boiling Point: 634.2°C at 760 mmHg
- Flash Point: 337.3°C
- Refractive Index: 1.627
8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI) Related Literature
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
83685-24-9 (8,11-Methano-10a,3,6a-[1]propanyl[3]ylidene-8H-indeno[2,1-b]azocine-12,14-dione,5-(acetyloxy)-4-(benzoyloxy)dodecahydro-1,3-dimethyl-9-methylene-,(3R,4S,5R,6aR,6bR,8S,10aR,11R,11aS,15S)- (9CI)) Related Products
- 1805311-11-8(5-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 1226251-82-6(methyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate)
- 130215-39-3((3S)-3-(hydroxymethyl)oxolan-2-one)
- 1361573-61-6(2-Amino-5-(2,3,6-trichlorophenyl)pyridine-3-acetic acid)
- 1017782-57-8(5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid)
- 432020-08-1(2-({1-[4-(methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid)
- 2171802-22-3(3-amino-3-(1-propylcyclopropyl)propanoic acid)
- 1806562-56-0(3-(3-Bromopropanoyl)-4-methylbenzyl alcohol)
- 91795-77-6(Methylthiouracil)
- 2228264-40-0(1-(3-nitro-1H-pyrazol-4-yl)prop-2-en-1-one)
Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
